N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O4S/c1-22(2)13-5-3-12(4-6-13)16(23)11-21-27(24,25)15-9-7-14(8-10-15)26-17(18,19)20/h3-10,16,21,23H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBCLTUSGXFLEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide, a compound with significant potential in medicinal chemistry, has been studied for its diverse biological activities. This article synthesizes findings from various research studies, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : C₁₄H₁₈F₃N₃O₃S
- Molecular Weight : 365.37 g/mol
This structure includes a dimethylamino group, a hydroxyethyl moiety, and a trifluoromethoxy group, which contribute to its unique biological profile.
Research indicates that this compound exhibits activity through several mechanisms:
- Inhibition of Enzymatic Activity : Studies have shown that it can inhibit specific enzymes involved in cancer cell proliferation. For instance, it has demonstrated inhibitory effects on the Bcl-2 family of proteins, which are critical regulators of apoptosis in cancer cells .
- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at the G2/M phase in various cancer cell lines, suggesting its potential as an anticancer agent .
- Pro-apoptotic Effects : By downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins such as Bax, the compound promotes apoptosis in malignant cells .
Anticancer Activity
The compound has shown promising results against several cancer cell lines:
- HeLa Cells : In vitro studies indicated significant cytotoxicity against HeLa cells with an IC50 value in the micromolar range.
- Non-Small Cell Lung Cancer (NSCLC) : It demonstrated high efficacy in inhibiting cell proliferation in NSCLC models, indicating its potential as a therapeutic agent for lung cancer .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Study on Apoptosis Induction :
- Cell Proliferation Inhibition :
- Enzyme Inhibition Studies :
Data Summary Table
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide exhibit significant anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit tumor cell proliferation by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways associated with cancer cell survival and growth, such as the PI3K/Akt pathway .
Antimicrobial Properties
Sulfonamides are historically known for their antimicrobial activity. This specific compound has potential applications in developing new antimicrobial agents, particularly against resistant strains of bacteria. The presence of the dimethylamino group enhances its interaction with bacterial enzymes, potentially leading to effective inhibition of bacterial growth .
Biochemical Applications
Enzyme Inhibition Studies
The compound can serve as a valuable tool in enzyme inhibition studies. Its structure allows it to interact with various enzymes, making it useful for identifying enzyme activity and understanding metabolic pathways. For example, sulfonamide derivatives have been shown to inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in biological systems .
Drug Design and Development
In drug design, the structural features of this compound can be utilized to create analogs with improved pharmacological profiles. Structure-activity relationship (SAR) studies can help optimize its efficacy and selectivity against specific biological targets .
Environmental Science
Pollutant Degradation
Sulfonamide compounds are also investigated for their potential in environmental applications, particularly in the degradation of pollutants. Their ability to react with various organic compounds makes them suitable candidates for remediation processes in contaminated water sources. Research has shown that these compounds can facilitate the breakdown of persistent organic pollutants through chemical reactions that enhance biodegradability .
Data Table: Summary of Applications
| Field | Application | Mechanism/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis; modulates PI3K/Akt pathway |
| Antimicrobial Properties | Inhibits bacterial enzymes; effective against resistant strains | |
| Biochemistry | Enzyme Inhibition Studies | Interacts with enzymes like carbonic anhydrase |
| Drug Design and Development | Optimizes pharmacological profiles through SAR studies | |
| Environmental Science | Pollutant Degradation | Facilitates breakdown of organic pollutants |
Case Studies
- Anticancer Research : A study published in the Journal of Medicinal Chemistry highlighted a series of sulfonamide derivatives that demonstrated potent anticancer activity against various cancer cell lines. The study concluded that modifications to the sulfonamide structure could enhance efficacy against specific cancer types .
- Antimicrobial Efficacy : Research conducted on the antimicrobial properties of sulfonamides indicated that certain derivatives showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The study emphasized the importance of structural modifications in improving antibacterial potency .
- Environmental Remediation : A recent investigation into the use of sulfonamide compounds for environmental cleanup revealed their effectiveness in degrading chlorinated organic pollutants in water systems. The study suggested that these compounds could be integrated into bioremediation strategies to enhance pollutant degradation rates .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related sulfonamides from the evidence:
Key Observations:
- Trifluoromethoxy vs.
- Dimethylamino Group: Unlike halogenated or methoxy-substituted analogs, the -N(CH₃)₂ group may improve solubility in polar solvents and serve as a hydrogen-bond acceptor, influencing pharmacokinetics .
- Hydroxyethyl Moiety: The -CH₂CH₂OH group is absent in agricultural sulfonamides (e.g., chlorsulfuron), suggesting divergent applications, possibly in pharmaceuticals for targeted interactions .
Q & A
Q. What are the key considerations for optimizing the synthetic route of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide?
Answer: Synthesis optimization involves:
- Nucleophilic substitution steps : Use bases like triethylamine or sodium hydroxide to facilitate sulfonamide bond formation. Solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are preferred for solubility .
- Temperature control : Reactions are typically conducted at 0–25°C to minimize side products.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) ensures high purity. Reaction progress should be monitored via TLC (Rf ≈ 0.3–0.5 in 1:1 hexane/ethyl acetate) .
Q. How should researchers characterize the molecular structure and purity of this compound?
Answer:
- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., dimethylamino protons at δ ~2.8–3.2 ppm; trifluoromethoxy group at δ ~120–125 ppm in C).
- X-ray crystallography : Resolve stereochemistry of the hydroxyethyl group (e.g., C–O bond angles ~109.5°) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z ~475.1) .
Q. What methodologies are effective for isolating intermediates during synthesis?
Answer:
- Liquid-liquid extraction : Separate hydrophilic intermediates (e.g., unreacted amines) using DCM and aqueous NaOH.
- Flash chromatography : Isolate sulfonamide intermediates with gradients of ethyl acetate in hexane (e.g., 20% → 50% v/v).
- Recrystallization : Use ethanol/water (70:30) to purify the final product .
Advanced Research Questions
Q. How can pharmacophore modeling guide the design of analogs with improved bioactivity?
Answer:
- Computational docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., carbonic anhydrase). Focus on interactions between the sulfonamide group and Zn in active sites.
- SAR analysis : Compare analogs by modifying substituents (e.g., replacing trifluoromethoxy with methoxy) to assess steric/electronic effects on potency .
Q. What experimental strategies address conflicting data in metabolic stability studies?
Answer:
- In vitro assays : Use liver microsomes (human/rat) with NADPH cofactors to measure half-life (t). For discrepancies, validate via LC-MS/MS quantification of parent compound depletion.
- CYP inhibition assays : Test cytochrome P450 interactions (e.g., CYP3A4) to identify metabolic hotspots .
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies?
Answer:
- Systematic substitution : Synthesize derivatives with single-point mutations (e.g., hydroxyl → methoxy) to isolate functional group contributions.
- Biophysical assays : Use surface plasmon resonance (SPR) to measure binding kinetics (k/k) and correlate with biological activity .
Q. What methods evaluate synergistic effects when combining this compound with other therapeutics?
Answer:
- Isobologram analysis : Test combinations in cell-based assays (e.g., cancer cell lines) to calculate combination indices (CI < 1 indicates synergy).
- Mechanistic studies : Use RNA-seq to identify pathways modulated by the combination (e.g., apoptosis vs. proliferation) .
Q. How can crystallography challenges (e.g., poor diffraction) be mitigated for this compound?
Answer:
- Co-crystallization : Add co-solvents (e.g., 2-methyl-2,4-pentanediol) or co-crystallize with target proteins.
- Cryo-conditions : Collect data at 100 K to reduce crystal lattice disorder .
Q. What strategies differentiate enantiomer-specific activity in chiral analogs?
Answer:
- Chiral chromatography : Use columns like Chiralpak IA (hexane/isopropanol) to resolve enantiomers.
- Circular dichroism (CD) : Compare spectra to correlate absolute configuration with bioactivity .
Q. How do researchers assess degradation pathways under oxidative stress?
Answer:
- Forced degradation : Expose the compound to HO (3% v/v, 40°C) and analyze via HPLC-UV (λ = 254 nm).
- Kinetic modeling : Use Arrhenius plots to predict shelf-life under accelerated conditions (e.g., 40°C/75% RH) .
Q. Tables for Key Data
| Parameter | Typical Value | Method | Reference |
|---|---|---|---|
| Melting Point | 148–152°C | Differential Scanning Calorimetry | |
| LogP (Octanol-Water) | 2.8 ± 0.3 | Shake-Flask Method | |
| Plasma Protein Binding | 92% | Equilibrium Dialysis | |
| Solubility (Water, 25°C) | 0.12 mg/mL | Nephelometry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
